Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hcl
Description
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate HCl is a bicyclic organic compound featuring a benzofuran core substituted with an amino group and an ethyl carboxylate moiety at the 3-position, with the hydrochloride salt enhancing its stability and solubility. Its dihydrobenzofuran scaffold is notable for conferring rigidity, which can influence binding affinity in drug-receptor interactions .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 3-amino-2H-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-2-14-10(13)11(12)7-15-9-6-4-3-5-8(9)11;/h3-6H,2,7,12H2,1H3;1H |
InChI Key |
MTGYRSPEQQJEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Benzofuran Ring: : The benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
-
Amination: : The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines under basic conditions.
-
Esterification: : The carboxylate group is introduced through esterification reactions, typically using ethyl bromoacetate in the presence of a base such as sodium carbonate .
-
Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride is its antimicrobial properties. Compounds with benzofuran moieties have shown promising results against various microbial strains.
Case Studies and Data
- A study evaluated the antimicrobial activity of several synthesized benzofuran derivatives, including ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride. The results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Bacillus subtilis | Significant inhibition |
| Candida albicans | Antifungal activity |
Anti-inflammatory Effects
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride has also been studied for its anti-inflammatory effects. Compounds derived from benzofuran structures have been reported to modulate inflammatory responses.
Research Findings
Research has indicated that derivatives of benzofuran can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies have shown that it exhibits cytotoxicity against several human cancer cell lines.
Data Summary
In vitro studies demonstrated that ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
| Cell Line | Cytotoxicity Observed |
|---|---|
| Human breast cancer (MCF-7) | Moderate to high |
| Human lung cancer (A549) | High |
Synthesis and Derivatives
The synthesis of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride involves several chemical reactions that can be optimized to produce various derivatives with enhanced biological activities.
Synthesis Overview
The compound is typically synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis can be modified to yield derivatives with different substituents that may enhance specific biological activities .
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit key enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cell proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Differences :
- Amino vs.
- Salt Form : The HCl salt improves aqueous solubility relative to neutral analogs like the hydroxymethyl derivative (CAS 66158-96-1) .
Physicochemical Properties
Table 2: Physical Properties
Insights :
- The HCl salt form of the target compound likely exhibits superior bioavailability in biological systems compared to non-ionic analogs.
- EAADCy’s fluorescence properties (excitation-dependent emission) are absent in the target compound due to the lack of conjugated cyano/aminophenyl substituents.
Biological Activity
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride is a compound with a unique benzofuran structure characterized by its potential biological activities. This compound has garnered attention due to its antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of various research studies.
Chemical Structure and Properties
- Molecular Formula : C12H13ClN2O3
- Molecular Weight : 243.69 g/mol
- CAS Number : 2089649-67-0
The compound features a benzofuran core with an amino group at the 3-position and a carboxylate ester at the 3-position, contributing to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that compounds containing benzofuran moieties exhibit significant antimicrobial properties. Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride has demonstrated activity against various microbial strains:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Exhibits some activity against Escherichia coli.
- Fungi : Shows antifungal activity against Candida albicans and Candida parapsilosis with Minimum Inhibitory Concentrations (MIC) ranging from 100 to 200 μg/mL .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .
Anticancer Activity
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride has shown promising results in anticancer studies:
- Cell Lines : It has been tested on various human cancer cell lines, demonstrating cytotoxic effects.
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell cycle progression, leading to reduced tumor growth .
Comparative Analysis with Related Compounds
The following table summarizes key features of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride compared to similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate HCl | 2089649-67-0 | Antimicrobial and anticancer properties |
| Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate | 1280665-55-5 | Similar structure, different carboxylic position |
| Ethyl 3-amino-benzofuran-2-carboxylate | Not specified | Lacks dihydro structure; simpler derivative |
This comparison highlights the unique functional groups and their positions on the benzofuran skeleton that influence the biological activities of these compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives of benzofurancarboxylic acids found that ethyl 3-amino derivatives exhibited significant antimicrobial activity against a range of pathogens. The study noted that modifications at the amino and carboxylic positions could enhance efficacy .
- Cancer Cell Line Evaluation : In vitro studies revealed that ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride could effectively reduce viability in breast cancer cell lines through mechanisms involving apoptosis induction .
Q & A
Basic: What are the optimal synthetic routes for Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate HCl?
Methodological Answer:
The compound can be synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition reactions. For example, ethyl (E)-3-(indol-3-yl)acrylate derivatives react with benzoquinone in the presence of 10 mol% Cu(OTf)₂ at 0°C, followed by purification via column chromatography (40% ethyl acetate in hexane) . Key parameters include stoichiometric control (1:2 molar ratio of acrylate to quinone) and low-temperature conditions to minimize side reactions. Post-synthesis, HCl treatment ensures salt formation, confirmed by NMR and mass spectrometry.
Basic: How to confirm the structural configuration of this compound?
Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural elucidation . For non-crystalline samples, use ¹H/¹³C NMR to identify dihydrobenzofuran protons (δ 3.5–5.0 ppm for fused ring protons) and ester/amine functionalities. Chiral HPLC or polarimetry is recommended for enantiomeric purity assessment, as enantiomers like (R)- and (S)-methyl derivatives are commercially documented .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
Column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 30–50% ethyl acetate) is widely used . For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases can improve resolution. Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C enhances purity, monitored by TLC (Rf ~0.5 in 3:1 ethyl acetate/hexane) .
Advanced: How to resolve contradictions in fluorescence data for dihydrobenzofuran derivatives?
Methodological Answer:
Fluorescence behavior in solvents like THF often shows excitation-wavelength dependence due to dual emission from localized excited (LE) and intramolecular charge-transfer (ICT) states. Time-resolved fluorescence decay measurements (e.g., time-correlated single-photon counting) can distinguish these states . For example, dynamic Stokes shifts in polar solvents indicate solvent relaxation around the ICT state. Contradictions in intensity ratios can be addressed by normalizing to solvent polarity parameters (e.g., ET30 scale) .
Advanced: What mechanistic role does Cu(OTf)₂ play in the synthesis of this compound?
Methodological Answer:
Cu(OTf)₂ acts as a Lewis acid catalyst, polarizing carbonyl groups in benzoquinone to facilitate [3+2] cycloaddition with acrylate derivatives. DFT studies suggest that the catalyst lowers the activation energy for the transition state by stabilizing electron-deficient intermediates . Stereochemical outcomes (e.g., cis/trans ring fusion) are influenced by solvent polarity and temperature, as seen in related indol-3-yl-benzofuran syntheses .
Advanced: How to analyze enantiomeric excess in chiral dihydrobenzofuran derivatives?
Methodological Answer:
Chiral derivatization with Mosher’s acid chloride followed by ¹⁹F NMR or circular dichroism (CD) spectroscopy is effective . For direct analysis, use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phases. X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) provides absolute configuration confirmation .
Advanced: How do solvent effects influence the compound’s electronic properties?
Methodological Answer:
Solvent polarity modulates the energy gap between LE and ICT states, as shown in ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate . In THF, the ICT state exhibits a larger Stokes shift (~100 nm) compared to nonpolar solvents. Computational modeling (e.g., TD-DFT with PCM solvent models) can predict solvatochromic shifts and validate experimental UV-Vis/fluorescence spectra .
Advanced: What strategies mitigate racemization during synthesis?
Methodological Answer:
Racemization is minimized by avoiding high temperatures (>40°C) and using aprotic solvents (e.g., DCM or THF). Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce stereocontrol. Post-synthesis, monitor enantiomeric ratios via chiral HPLC and optimize quenching conditions (e.g., rapid HCl addition) to preserve configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
